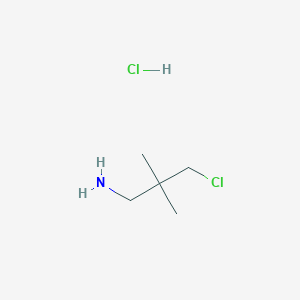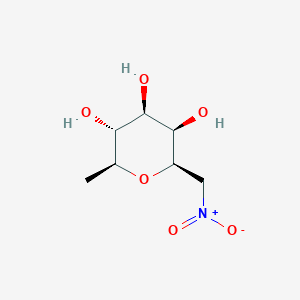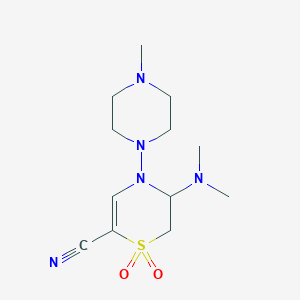
5-Chloro-2,3-difluoroaniline hydrochloride
Descripción general
Descripción
5-Chloro-2,3-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1803611-59-7 . It has a molecular weight of 200.01 and is commonly used in scientific research and industry.
Molecular Structure Analysis
The IUPAC Name for this compound is 5-chloro-2,3-difluoroaniline hydrochloride . The InChI Code is 1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H .Physical And Chemical Properties Analysis
5-Chloro-2,3-difluoroaniline hydrochloride is a powder with a molecular weight of 200.01 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Benzoylurea Insecticide Teflubenzuron 5-Chloro-2,3-difluoroaniline hydrochloride, through its related compounds, plays a crucial role in the synthesis of Teflubenzuron, a benzoylurea insecticide. The synthesis involves a series of reactions starting from 2,4-difluoronitrobenzene, leading to the formation of insecticide Teflubenzuron with a high overall yield, demonstrating the compound's significance in the synthesis of agricultural chemicals (Shi-long, 2006), (Yang, 2006).
Structural and Spectroscopic Analysis 5-Chloro-2,3-difluoroaniline hydrochloride, through compounds with similar structures, is a subject of extensive spectroscopic and structural investigations. Studies utilize both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, to understand the structural and physicochemical properties of such molecules. This work contributes to a deeper comprehension of the characteristics of di-substituted aniline derivatives, highlighting the significance of 5-Chloro-2,3-difluoroaniline hydrochloride in chemical and material science research (Kose et al., 2015).
Advanced Material Synthesis 5-Chloro-2,3-difluoroaniline hydrochloride and its related compounds are pivotal in the synthesis of advanced materials. For example, the novel 2,5-difluorophenylphosphonic acid disodium salt, synthesized from a similar compound, 2,5-difluoroaniline, exhibits significant potential. The structure and properties of the resultant compound are characterized by various spectroscopic techniques, including NMR and X-ray crystallography, underscoring the role of 5-Chloro-2,3-difluoroaniline hydrochloride in creating new materials with potential applications in various industries (Zhong-biao, 2012).
Safety And Hazards
The compound is considered hazardous. It has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
5-chloro-2,3-difluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNQMYGPXFLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)







![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)



![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)